molecular formula C10H8FNO2 B2583271 Ethyl 2-cyano-4-fluorobenzoate CAS No. 1260879-15-9

Ethyl 2-cyano-4-fluorobenzoate

Cat. No.: B2583271
CAS No.: 1260879-15-9
M. Wt: 193.177
InChI Key: PURXBGCSDXJDFM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a cyano group at the 2-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nucleophilic substitution of ethyl 2-bromo-4-fluorobenzoate with sodium cyanide in an aprotic solvent like dimethylformamide. This reaction proceeds via the displacement of the bromine atom by the cyanide ion, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using excess ethanol and a catalytic amount of sulfuric acid, followed by distillation to remove the water formed during the reaction. The product can be purified by recrystallization or distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide, dimethylformamide, and other nucleophiles.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-amino-4-fluorobenzoate.

    Hydrolysis: Formation of 2-cyano-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-cyano-4-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, such as anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-fluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Ethyl 2-cyano-4-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2-cyano-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound can impart different electronic properties and reactivity.

    Ethyl 2-cyano-4-bromobenzoate: Contains a bromine atom, which is larger and more reactive than fluorine, leading to different chemical behavior.

    Ethyl 2-cyano-4-methylbenzoate: The methyl group is an electron-donating group, which can affect the compound’s reactivity and interactions compared to the electron-withdrawing fluorine atom.

Properties

IUPAC Name

ethyl 2-cyano-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURXBGCSDXJDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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